molecular formula C20H14O2 B074432 1,2-Dibenzoylbenzene CAS No. 1159-86-0

1,2-Dibenzoylbenzene

Cat. No. B074432
Key on ui cas rn: 1159-86-0
M. Wt: 286.3 g/mol
InChI Key: OJLABXSUFRIXFL-UHFFFAOYSA-N
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Patent
US07429662B2

Procedure details

To a cooled solution of 1,2-bis(benzoyl)benzene (286.32, 0.5 g, 1.75 mmol) in glacial acetic acid (12 ml) was added hydrazine monohydrate (3.5 mL) dropwise. The reaction mixture was refluxed for 4 hours. The resulting bright brown solution was added with water to produce pale yellow precipitate, yield 100%. This was used to the next reaction for complex without further purification. MS: m/z 283.0 (M+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:24][NH2:25].O>C(O)(=O)C>[C:2]1([C:1]2[C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[N:25][N:24]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)C(C1=CC=CC=C1)=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to produce pale yellow precipitate, yield 100%
CUSTOM
Type
CUSTOM
Details
This was used to the next reaction for complex without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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